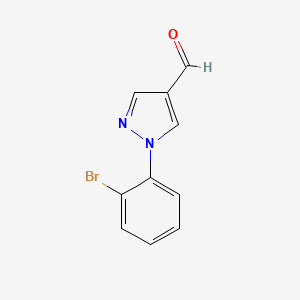

1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUURKSIVEHOZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(2-Bromophenyl)pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is primarily approached via a robust two-step sequence, commencing with the construction of the 1-(2-bromophenyl)pyrazole core, followed by regioselective formylation at the C4 position. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, safety considerations, and characterization of the target molecule and its key intermediate. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical guidance for the successful synthesis of this valuable building block.

Introduction and Strategic Overview

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecular architectures. The presence of the bromine atom on the phenyl ring offers a handle for further functionalization via cross-coupling reactions, while the aldehyde group is a gateway to a multitude of chemical transformations.

The most logical and field-proven synthetic strategy for this compound involves a two-stage process:

-

Stage 1: Synthesis of the Pyrazole Core. Formation of 1-(2-bromophenyl)-1H-pyrazole through the condensation of (2-bromophenyl)hydrazine with a suitable three-carbon electrophile.

-

Stage 2: C4-Formylation. Introduction of the carbaldehyde group onto the pyrazole ring using the Vilsmeier-Haack reaction.

This approach is favored due to the ready availability of starting materials, high regioselectivity of the formylation step, and generally good yields.

Synthesis of the Precursor: 1-(2-bromophenyl)-1H-pyrazole

The initial and crucial step is the construction of the pyrazole ring system. This is typically achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.

Causality of Reagent Selection

-

(2-bromophenyl)hydrazine: This is the source of the N1-aryl group and one of the nitrogen atoms of the pyrazole ring. It is either commercially available or can be synthesized from 2-bromoaniline.

-

1,1,3,3-Tetramethoxypropane: This compound serves as a stable and easy-to-handle synthetic equivalent of malondialdehyde, the three-carbon backbone of the pyrazole ring. Under acidic conditions, it hydrolyzes in situ to generate malondialdehyde for the cyclization reaction.

Reaction Mechanism: Pyrazole Formation

The formation of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl equivalent proceeds via a condensation-cyclization-dehydration sequence. The acidic environment facilitates both the hydrolysis of the acetal and the subsequent dehydration steps, driving the reaction towards the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of 1-(2-bromophenyl)-1H-pyrazole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (2-bromophenyl)hydrazine | 187.04 | 10.0 g | 53.5 mmol |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 9.7 mL (9.6 g) | 58.5 mmol |

| Ethanol | 46.07 | 100 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | 5 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-bromophenyl)hydrazine (10.0 g, 53.5 mmol) and ethanol (100 mL).

-

Stir the mixture to dissolve the hydrazine.

-

Add 1,1,3,3-tetramethoxypropane (9.7 mL, 58.5 mmol) to the solution.

-

Carefully add concentrated hydrochloric acid (5 mL) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-bromophenyl)-1H-pyrazole as a light yellow liquid.[1]

Expected Characterization Data for 1-(2-bromophenyl)-1H-pyrazole:

-

Appearance: Light yellow liquid.[1]

-

Molecular Formula: C₉H₇BrN₂

-

Molecular Weight: 223.07 g/mol .[1]

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.80 (d, 1H), ~7.70 (d, 1H), ~7.65 (d, 1H), ~7.40 (t, 1H), ~7.25 (t, 1H), ~6.40 (t, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140.0, ~138.0, ~133.0, ~131.0, ~128.0, ~127.5, ~122.0, ~108.0.

Vilsmeier-Haack Formylation of 1-(2-bromophenyl)-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] For pyrazoles, this reaction is highly regioselective, introducing the formyl group at the C4 position.[5]

The Vilsmeier Reagent: Formation and Reactivity

The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is prepared in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This reaction is exothermic and must be performed under anhydrous conditions at low temperatures. The Vilsmeier reagent is a relatively weak electrophile, making it selective for electron-rich substrates like pyrazoles.[3]

Caption: Vilsmeier-Haack Formylation Workflow.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(2-bromophenyl)-1H-pyrazole | 223.07 | 5.0 g | 22.4 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 3.1 mL (5.1 g) | 33.6 mmol |

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (20 mL) to 0 °C in an ice-salt bath.

-

Add phosphorus oxychloride (3.1 mL, 33.6 mmol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Dissolve 1-(2-bromophenyl)-1H-pyrazole (5.0 g, 22.4 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C. [5]5. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) with constant stirring.

-

Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate or 10% aqueous sodium hydroxide until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product in a desiccator.

-

Recrystallize the solid from ethanol or an ethanol/water mixture to obtain pure this compound.

Expected Characterization Data for this compound:

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₁₀H₇BrN₂O

-

Molecular Weight: 251.08 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~9.9 (s, 1H, CHO), ~8.2 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), ~7.7-7.3 (m, 4H, Ar-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~185.0 (CHO), ~142.0, ~140.0, ~134.0, ~132.0, ~130.0, ~128.5, ~128.0, ~122.0, ~118.0.

-

IR (KBr, cm⁻¹): ~1680-1700 (C=O stretching of aldehyde).

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety measures must be strictly followed.

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. [5]It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Vilsmeier-Haack Reaction: The reaction is exothermic, and the Vilsmeier reagent is moisture-sensitive. [5]The quenching step with ice water should be performed slowly and carefully to control the exothermic reaction.

-

General Precautions: Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step sequence, involving the formation of the pyrazole core followed by a Vilsmeier-Haack formylation, is a well-established and scalable route. By understanding the underlying reaction mechanisms and adhering to the provided experimental protocols and safety precautions, researchers can successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Humphries, J. E., & Evans, R. (1925). CCXXII.—Bromination of acyl derivatives of phenylhydrazine. Preparation of 2 : 4-dibromophenylhydrazine. Journal of the Chemical Society, Transactions, 127, 1676-1678. Available from: [Link]

-

Eureka | Patsnap. Preparation method for 2-bromophenylhydrazine. Available from: [Link]

- Google Patents. Preparation method of 2-bromophenylhydrazine hydrochloride.

- Google Patents. Preparation method for 2-bromophenylhydrazine.

-

Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]

- Google Patents. 2-bromophenylhydrazine oxalate preparation method.

-

ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: [Link]

-

Royal Society of Chemistry. Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

DergiPark. Synthesis of Some New Pyrazoles. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. Available from: [Link]

-

Organic Syntheses. Catalytic Vilsmeier-Haack Reaction. Available from: [Link]

-

ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: [Link]

-

National Institutes of Health. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). Available from: [Link]

-

Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link]

-

SciSpace. and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Available from: [Link]

-

SpectraBase. 3,5-bis-(4-chloro-phenyl)-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

National Institutes of Health. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Available from: [Link]

-

ResearchGate. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

-

Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

-

MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]

Sources

A Technical Guide to 1-(2-Bromophenyl)pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. While specific experimental data for this isomer is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer expert insights into its synthesis, chemical properties, and potential applications.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1,4-disubstituted pyrazole-4-carbaldehyde motif is a particularly valuable scaffold. The aldehyde functional group at the 4-position serves as a versatile synthetic handle, allowing for a multitude of chemical transformations to build molecular complexity. The nature of the substituent at the 1-position, in this case, a 2-bromophenyl group, is crucial for modulating the molecule's steric and electronic properties, which in turn influences its biological activity and pharmacokinetic profile.

Physicochemical and Structural Properties

Table 1: Predicted and Known Properties of 1-Aryl-Pyrazole-4-Carbaldehydes

| Property | This compound (Predicted) | 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1] | 1H-Pyrazole-4-carbaldehyde[2] |

| Molecular Formula | C₁₀H₇BrN₂O | C₁₆H₁₁BrN₂O | C₄H₄N₂O |

| Molecular Weight | 251.08 g/mol | 327.18 g/mol | 96.09 g/mol |

| Appearance | Likely a solid, potentially off-white to pale yellow crystals | Off-white needles | Solid |

| Melting Point | Not available | 140-147 °C | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO) | Soluble in organic solvents | Soluble in organic solvents |

| CAS Number | Not found | 36640-41-2 | 35344-95-7 |

The presence of the bromine atom on the phenyl ring is expected to increase the molecule's lipophilicity and molecular weight compared to its non-halogenated counterpart. The ortho position of the bromine atom may induce a slight twist in the dihedral angle between the phenyl and pyrazole rings due to steric hindrance, which can be a critical factor in its interaction with biological targets.

Synthesis: The Vilsmeier-Haack Approach

The most reliable and widely adopted method for the synthesis of 1-aryl-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction facilitates both the cyclization of a hydrazone precursor and the subsequent formylation at the 4-position of the newly formed pyrazole ring in a one-pot procedure.

The synthesis commences with the condensation of 2-bromophenylhydrazine with a suitable three-carbon carbonyl compound, such as acetone, to form the corresponding hydrazone. This intermediate is then subjected to the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Step-by-Step Experimental Protocol (Adapted from analogous syntheses)[6]

-

Preparation of the Vilsmeier Reagent: In a three-necked flask under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (3.0 eq.) to anhydrous N,N-dimethylformamide (DMF) (10 vol.) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at this temperature.

-

Hydrazone Formation and Cyclization/Formylation: Dissolve the 2-bromophenylhydrazone (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. The use of anhydrous DMF is critical to prevent the decomposition of the reagent and ensure the successful formylation of the pyrazole ring.[3]

-

Excess Vilsmeier Reagent: An excess of the Vilsmeier reagent is often used to ensure the complete conversion of the hydrazone intermediate to the final product.

-

Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic and is performed at 0 °C to control the reaction rate and prevent side reactions. The subsequent heating is necessary to drive the cyclization and formylation to completion.

Synthesis Workflow Diagram

Spectroscopic Analysis (Predicted)

Detailed spectroscopic characterization is essential for confirming the structure of the synthesized compound. Based on the analysis of related pyrazole derivatives, the following spectral data are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole and phenyl ring protons.

-

A singlet for the aldehyde proton (CHO) in the downfield region, typically around δ 9.8-10.0 ppm.

-

Two singlets for the pyrazole ring protons (H3 and H5), likely between δ 7.5 and 8.5 ppm.

-

A multiplet system in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons of the 2-bromophenyl ring.

-

-

¹³C NMR: The carbon NMR spectrum would be characterized by:

-

A signal for the aldehyde carbonyl carbon around δ 185-195 ppm.

-

Signals for the pyrazole ring carbons, with C4 (bearing the aldehyde) being the most downfield of the ring carbons.

-

Signals for the six carbons of the 2-bromophenyl ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

-

IR Spectroscopy: The infrared spectrum should display key absorption bands:

-

A strong carbonyl (C=O) stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and pyrazole rings around 3000-3100 cm⁻¹.

-

C=C and C=N stretching vibrations within the aromatic and heterocyclic rings in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry: The mass spectrum (e.g., ESI-MS) should show a prominent molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two peaks of nearly equal intensity separated by 2 Da, which is a definitive characteristic.

Chemical Reactivity and Synthetic Applications

The aldehyde functionality of this compound makes it a versatile intermediate for the synthesis of a diverse array of derivatives.[6][7][8]

Key Reactions:

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of α,β-unsaturated systems, which are precursors to various other heterocyclic rings.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a route to vinyl-substituted pyrazoles.

-

Reductive Amination: Treatment with amines in the presence of a reducing agent (e.g., sodium borohydride) yields aminomethyl-pyrazole derivatives.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing another key functional group for further elaboration, such as amide bond formation.

-

Condensation with Hydrazines/Amines: Reaction with hydrazines or primary amines can form hydrazones or Schiff bases (aldimines), respectively. These products themselves can be valuable pharmacophores.[9]

Diagram of Synthetic Utility

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the SDS for the closely related 1-(2-bromophenyl)-1H-pyrazole, the following precautions should be observed[10]:

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[10]

-

Always consult a full Safety Data Sheet for analogous compounds and handle with the caution appropriate for a novel research chemical.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its synthesis is readily achievable through the robust Vilsmeier-Haack reaction. The aldehyde functionality provides a gateway for extensive chemical modifications, enabling the exploration of a broad chemical space in the search for new therapeutic agents. While specific experimental data for this compound remains to be published, the principles and data from related structures provide a solid foundation for its synthesis and application in research and development.

References

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

-

Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

-

Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. [Link]

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. [Link]

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. International Union of Crystallography. [Link]

-

1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

1H-pyrazole-4-carbaldehyde. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to 1-(Bromophenyl)pyrazole-4-carbaldehydes: Synthesis, Properties, and Applications for the Research Professional

This in-depth technical guide provides a comprehensive overview of 1-(bromophenyl)pyrazole-4-carbaldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. While this guide encompasses the broader class, it pays particular attention to the nuances of the ortho-substituted isomer, 1-(2-bromophenyl)pyrazole-4-carbaldehyde. It is important to note that while the 4-bromo isomer is well-documented, the 2-bromo variant is less prevalent in commercial and literature databases, underscoring a potential area for novel research.

Physicochemical Properties and Structural Elucidation

The core structure of 1-(bromophenyl)pyrazole-4-carbaldehyde consists of a pyrazole ring substituted with a bromophenyl group at the N1 position and a formyl (carbaldehyde) group at the C4 position. The position of the bromine atom on the phenyl ring (ortho, meta, or para) significantly influences the molecule's steric and electronic properties, which in turn affects its reactivity and biological activity.

| Property | Data for Representative Isomers | Source |

| Molecular Formula | C₁₀H₇BrN₂O | [1] |

| Molecular Weight | 251.08 g/mol | [1] |

| Appearance | Typically a solid, ranging from white to light orange or brown powder/crystals. | [2] |

| CAS Number | 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde: Not explicitly found; 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde: No CAS provided; 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: 36640-41-2 | [3] |

Structural Insights:

The planarity of the pyrazole and phenyl rings is a key structural feature. However, steric hindrance, particularly in the case of the 2-bromo isomer, can lead to a twisted conformation where the phenyl ring is not coplanar with the pyrazole ring. This torsional angle has significant implications for the molecule's interaction with biological targets. X-ray crystallography studies on related compounds, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, reveal the dihedral angles between the rings, providing valuable insight into their three-dimensional structure.[4]

Synthesis of 1-(Bromophenyl)pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is the most common and versatile method for the synthesis of pyrazole-4-carbaldehydes.[5] This reaction involves the formylation of a suitable precursor, typically a phenylhydrazone of an α-keto compound, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide, usually dimethylformamide).

Generalized Synthesis Workflow:

Caption: Generalized Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol (Hypothetical for this compound):

-

Step 1: Diazotization of 2-Bromoaniline. 2-Bromoaniline is dissolved in a solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The completion of the reaction is monitored using starch-iodide paper.

-

Step 2: Formation of the Hydrazone. The cold diazonium salt solution is slowly added to a pre-cooled solution of a suitable active methylene compound, such as acetoacetaldehyde dimethyl acetal, in the presence of a base like sodium acetate to maintain a slightly acidic pH. The resulting phenylhydrazone precipitates and is isolated by filtration.

-

Step 3: Vilsmeier-Haack Cyclization and Formylation. The dried phenylhydrazone is dissolved in anhydrous dimethylformamide (DMF). The solution is cooled in an ice bath, and the Vilsmeier reagent (pre-formed by the slow addition of phosphorus oxychloride to DMF) is added dropwise. The reaction mixture is then heated, typically to around 60-80 °C, for several hours.[6]

-

Step 4: Work-up and Purification. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base, such as sodium carbonate or sodium hydroxide. The crude product precipitates and is collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[6]

Key Reactions of the Aldehyde Moiety

The aldehyde group at the C4 position is a versatile synthetic handle, allowing for a wide range of chemical transformations to generate diverse libraries of pyrazole derivatives.

Caption: Key reaction pathways for this compound.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This carboxylic acid derivative is a valuable intermediate for the synthesis of amides and esters.

-

Reduction: Reduction of the aldehyde to a primary alcohol is easily achieved with reducing agents such as sodium borohydride. This opens up further functionalization possibilities.

-

Condensation Reactions: The aldehyde undergoes condensation with primary amines to form Schiff bases (imines). It also participates in Claisen-Schmidt condensation with ketones containing α-hydrogens to yield α,β-unsaturated ketones (chalcones), which are important precursors for other heterocyclic systems.[7]

-

Wittig Reaction: The Wittig reaction provides a route to introduce a carbon-carbon double bond by reacting the aldehyde with a phosphorus ylide. This is a powerful tool for extending the carbon skeleton.

Applications in Drug Discovery and Materials Science

Pyrazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. The 1-(bromophenyl)pyrazole-4-carbaldehyde scaffold serves as a key building block for the synthesis of compounds with potential therapeutic applications.

-

Anti-inflammatory Agents: Pyrazole-containing compounds are known to exhibit significant anti-inflammatory properties. The carbaldehyde can be elaborated into more complex structures that target enzymes involved in the inflammatory cascade.[7]

-

Anticancer Agents: The pyrazole nucleus is present in several anticancer drugs. The ability to functionalize the 4-position allows for the synthesis of derivatives that can be tested for their cytotoxic activity against various cancer cell lines.

-

Antimicrobial and Antiviral Agents: The versatile chemistry of the pyrazole-4-carbaldehyde enables the creation of novel compounds with potential antimicrobial and antiviral activities.

-

Materials Science: The conjugated π-system of the pyrazole and phenyl rings, which can be extended through reactions of the aldehyde group, makes these compounds interesting for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors.[8]

Safety and Handling

As with all laboratory chemicals, 1-(bromophenyl)pyrazole-4-carbaldehydes should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Kira, M. A., et al. (Year not available). Formation of pyrazole-4-carboxaldehyde by treating acetophenone phenylhydrazone with DMF/POCl3 complex. (This is a general reference to the method, specific publication details were not fully retrieved).[5]

-

Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397. [Link][6]

-

Al-Ghorbani, M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(9), 1221. [Link][7]

-

Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2650. [Link][4]

-

Patonay, T., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link][9]

-

Birnale, A. C., et al. (Year not available). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (Journal and year not fully specified in search results).[5]

Sources

- 1. 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

1-(2-Bromophenyl)pyrazole-4-carbaldehyde molecular structure

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Abstract

This compound is a bifunctional heterocyclic compound of significant interest to the scientific research and drug development community. Its molecular architecture, featuring a reactive aldehyde group on an electron-rich pyrazole core and a synthetically versatile bromophenyl substituent, positions it as a crucial intermediate for the construction of complex molecular entities. This guide provides a comprehensive technical overview of its synthesis, a detailed elucidation of its molecular structure through spectroscopic analysis, and an exploration of its chemical reactivity. We delve into the causality behind synthetic strategies and the interpretation of spectral data, offering field-proven insights for researchers. The role of this compound as a scaffold in medicinal chemistry is highlighted, grounded in the known pharmacological importance of the pyrazole nucleus.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Marketed drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the H2-receptor agonist Betazole feature a core pyrazole ring, underscoring its therapeutic relevance.[1]

This compound emerges as a particularly valuable building block. It strategically combines two key reactive centers:

-

The Pyrazole-4-carbaldehyde Moiety: The aldehyde group at the C4 position is a versatile handle for derivatization. The C4 position is the most nucleophilic site on the pyrazole ring, making it the preferred site for electrophilic substitution reactions like formylation.[4]

-

The 2-Bromophenyl Moiety: The bromine atom, positioned ortho to the point of attachment to the pyrazole nitrogen, serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl, alkyl, or alkynyl groups, facilitating the creation of extensive chemical libraries for screening.[5][6]

Synthesis via Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of 1-aryl-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction is mechanistically robust for introducing a formyl group onto electron-rich aromatic systems.

Causality of the Method: The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium cation) from a mixture of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[9] The pyrazole ring, being π-electron rich, acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The attack preferentially occurs at the C4 position due to its higher electron density compared to C3 and C5.[4] The subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology adapted from established procedures for similar pyrazole syntheses.[9]

-

Vilsmeier Reagent Preparation: In a three-necked flask under an inert argon atmosphere, add dry N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C, during which the viscous, white Vilsmeier reagent will form.

-

Reactant Addition: Prepare a solution of 1-(2-bromophenyl)-1H-pyrazole (1.0 eq.), the precursor hydrazone, in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 70-80 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Vilsmeier-Haack synthesis of the title compound.

Structural Elucidation and Spectroscopic Profile

The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques.

Molecular Geometry

Based on X-ray crystallographic studies of analogous compounds like 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the core pyrazole ring is essentially planar.[10][11] However, significant torsion is expected between the planes of the pyrazole and the 2-bromophenyl rings. The ortho-bromo substituent introduces considerable steric hindrance, forcing the phenyl ring to twist out of the plane of the pyrazole heterocycle. This dihedral angle is a key structural feature influencing the molecule's conformation and packing in the solid state.[10]

Spectroscopic Data Summary

The following tables summarize the expected data based on established chemical shift principles and data from closely related structures.[12][13]

| Technique | Key Observations and Interpretations |

| ¹H NMR | Protons on the pyrazole ring (H3, H5) appear as distinct singlets. The aldehyde proton is a highly deshielded singlet. The four protons on the bromophenyl ring exhibit a complex multiplet pattern characteristic of ortho-disubstitution. |

| ¹³C NMR | The aldehyde carbonyl carbon gives a signal in the far downfield region (~185 ppm). Signals for the two unsubstituted pyrazole carbons and the five aromatic carbons of the phenyl ring appear in the 110-145 ppm range. The carbon bearing the bromine atom (C-Br) is also found in this region. |

| IR Spectroscopy | A strong, sharp absorption band corresponding to the C=O stretch of the conjugated aldehyde is prominent. Additional bands for aromatic C=C and C=N stretching, as well as aromatic C-H stretching, confirm the key functional groups. |

| Mass Spec. (EI) | The mass spectrum will show a characteristic molecular ion cluster for a monobrominated compound. The [M]⁺ and [M+2]⁺ peaks will appear with an intensity ratio of approximately 1:1, confirming the presence of one bromine atom. |

Detailed Spectral Data Tables

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton | Approx. Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-aldehyde | 9.95 | Singlet (s) | -CHO |

| H5 (pyrazole) | 8.50 | Singlet (s) | Pyrazole C5-H |

| H3 (pyrazole) | 8.10 | Singlet (s) | Pyrazole C3-H |

| H-Aromatic | 7.40 - 7.80 | Multiplet (m) | 2-Bromophenyl protons |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Approx. Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | 185.0 | Aldehyde Carbonyl |

| C5 (pyrazole) | 142.0 | Pyrazole C5 |

| C-N (phenyl) | 139.0 | Phenyl C1 |

| C3 (pyrazole) | 135.0 | Pyrazole C3 |

| C-Aromatic | 128.0 - 134.0 | Phenyl CH carbons |

| C-Br | 123.0 | Phenyl C2 |

| C4 (pyrazole) | 118.0 | Pyrazole C4 |

Table 3: Predicted IR Spectroscopy Data (KBr Pellet)

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic/Heteroaromatic |

| ~1685 | C=O Stretch | Conjugated Aldehyde |

| ~1590, 1480 | C=C / C=N Stretch | Aromatic Rings |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z Value | Assignment | Notes |

|---|---|---|

| 250/252 | [M]⁺ | Molecular ion peak cluster, ~1:1 ratio |

| 221/223 | [M-CHO]⁺ | Fragment from loss of formyl group |

| 171 | [M-Br]⁺ | Fragment from loss of bromine |

Chemical Reactivity and Synthetic Pathways

The dual functionality of this compound makes it a versatile hub for generating molecular diversity.

Reactions at the Aldehyde Moiety

The aldehyde group is an electrophilic center that readily participates in nucleophilic addition and condensation reactions. This allows for the extension of the molecular framework from the C4 position. Common transformations include:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated systems.[2]

-

Wittig Reaction: Reaction with phosphorus ylides to convert the aldehyde into an alkene.

-

Schiff Base Formation: Condensation with primary amines to yield imines, which can serve as ligands or be further reduced.[7]

Reactions at the Bromophenyl Moiety

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[6] This enables the formation of new carbon-carbon and carbon-heteroatom bonds at a position sterically influencing the overall molecular shape.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.[5]

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl functionalities.[6]

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Reactivity Pathways Diagram

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is more than a simple chemical; it is a strategically designed molecular scaffold. Its synthesis is efficient, and its structure has been thoroughly characterized by a suite of spectroscopic methods. The true value of this compound lies in its orthogonal reactivity, allowing for selective modification at either the aldehyde or the bromophenyl group. This bifunctionality provides chemists in pharmaceutical and materials science with a powerful tool to rapidly generate novel and complex molecules, making it an indispensable intermediate in the quest for new therapeutic agents and functional materials.

References

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]

-

3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Pyrazole-4-carbaldehyde derivatives. (2012). ResearchGate. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). Kaunas University of Technology. [Link]

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). Molecules. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

-

Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (n.d.). ResearchGate. [Link]

-

1H-PYRAZOLE-4-CARBALDEHYDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. [Link]

-

(PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). ResearchGate. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). Molecules. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. chemmethod.com [chemmethod.com]

A Technical Guide to 1-(2-Bromophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(2-bromophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis via the Vilsmeier-Haack reaction, detail methods for its purification and characterization, and discuss its potential as a versatile building block in the development of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural component in numerous approved drugs. Its versatility allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a reactive handle for further molecular elaboration, making pyrazole-4-carbaldehydes valuable intermediates in the synthesis of complex drug candidates.[5][6]

Synthesis of 1-(2-Bromophenyl)-1H-pyrazole-4-carbaldehyde

The most common and efficient method for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[3]

The synthesis of 1-(2-bromophenyl)-1H-pyrazole-4-carbaldehyde would conceptually begin with the preparation of the corresponding hydrazone precursor. This is typically achieved by the condensation of an appropriate acetophenone with 2-bromophenylhydrazine. The resulting hydrazone is then subjected to the Vilsmeier-Haack reaction to yield the target pyrazole-4-carbaldehyde.

Mechanistic Insight into the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent is generated in situ from the reaction of DMF and POCl₃. The hydrazone then acts as the nucleophile, attacking the Vilsmeier reagent, which is followed by cyclization and subsequent elimination to afford the aromatic pyrazole ring with the formyl group at the 4-position.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. jpsionline.com [jpsionline.com]

- 8. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Spectral Analysis of Phenylpyrazole Carbaldehydes: A Case Study Approach

A Note to the Reader: As a Senior Application Scientist, upholding the principles of scientific integrity is paramount. A thorough search of the current scientific literature and spectral databases did not yield a complete, verified set of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the specific molecule, 1-(2-Bromophenyl)pyrazole-4-carbaldehyde . To provide a scientifically sound and valuable resource, this guide will instead focus on the spectral analysis of a closely related, well-characterized isomer, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . The principles and techniques discussed herein are directly applicable to the analysis of the target molecule, and this comparative approach will provide researchers with the necessary framework to interpret its spectra once available.

An In-depth Technical Guide to the Spectral Characterization of Brominated Phenylpyrazole Aldehydes

Authored by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the spectral analysis of brominated phenylpyrazole aldehydes, a class of compounds of significant interest in medicinal chemistry and materials science. While direct and complete spectral data for this compound is not presently available in the public domain, we present a detailed analysis of the isomeric 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This document will serve as a robust methodological and interpretive framework for researchers working with this class of molecules. We will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to these structures.

Introduction: The Importance of Phenylpyrazole Scaffolds

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The functionalization of the pyrazole ring with aryl groups and reactive moieties like aldehydes opens up a vast chemical space for the synthesis of novel therapeutic agents and functional materials. The specific substitution pattern of the phenyl ring, including the presence and position of a bromine atom, can significantly influence the molecule's conformational preferences, electronic properties, and biological activity. Accurate structural elucidation through spectral analysis is a critical and non-negotiable step in the research and development pipeline.

Synthesis of Brominated Phenylpyrazole Aldehydes

The synthesis of phenylpyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an active hydrogen atom using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The general synthetic pathway is outlined below.

Caption: General workflow for the synthesis of phenylpyrazole-4-carbaldehydes.

Experimental Protocol: Vilsmeier-Haack Reaction

A detailed experimental protocol for a similar synthesis is provided in the literature.[1] The following is a generalized procedure:

-

Vilsmeier Reagent Preparation: To a cooled (0-5 °C) and stirred solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise under an inert atmosphere. The mixture is stirred for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

-

Reaction with Hydrazone: The substituted acetophenone phenylhydrazone, dissolved in a minimal amount of DMF, is added dropwise to the prepared Vilsmeier reagent.

-

Reaction Progression: The reaction mixture is then heated to a temperature typically ranging from 60-80 °C and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or chloroform) or by column chromatography.[1]

Spectral Data Analysis

The following sections will detail the expected spectral data for a brominated phenylpyrazole aldehyde, using data for the closely related 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a phenylpyrazole aldehyde will show distinct signals for the aldehydic proton, the pyrazole ring proton, and the protons on the two phenyl rings.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Pyrazole H-5 | 8.0 - 9.0 | Singlet (s) |

| Aromatic (Phenyl & Bromophenyl) | 7.0 - 8.0 | Multiplets (m) |

Causality behind Expected Shifts:

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl oxygen, resulting in a downfield chemical shift.

-

Pyrazole H-5 Proton: This proton is part of an electron-deficient aromatic system and is also deshielded, leading to a downfield resonance.

-

Aromatic Protons: The protons on the phenyl and bromophenyl rings will appear in the typical aromatic region. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For the target molecule, this compound, the ortho-bromo substitution is expected to lead to a more complex splitting pattern for the bromophenyl ring protons compared to a para-substituted analogue.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 180 - 190 |

| Pyrazole C-3 & C-5 | 130 - 150 |

| Pyrazole C-4 | 110 - 120 |

| Aromatic (Phenyl & Bromophenyl) | 120 - 140 |

Causality behind Expected Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield.

-

Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are characteristic of this heterocyclic system.

-

Aromatic Carbons: The carbons of the phenyl rings resonate in the expected aromatic region. The carbon bearing the bromine atom (C-Br) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| C-H (aromatic) | 3100 - 3000 | Stretch |

| C-H (aldehyde) | 2900 - 2800 and 2800 - 2700 | Stretch (Fermi doublet) |

| C=O (aldehyde) | 1710 - 1680 | Stretch |

| C=N (pyrazole) | 1600 - 1550 | Stretch |

| C=C (aromatic) | 1600 - 1450 | Stretch |

| C-Br | 700 - 500 | Stretch |

Causality behind Expected Absorptions:

-

C=O Stretch: The strong absorption band for the carbonyl group is a key diagnostic feature for the presence of the aldehyde.

-

C-H Stretches: The C-H stretching vibrations for the aromatic and aldehyde protons are also characteristic. The aldehydic C-H stretch often appears as a pair of weak bands (a Fermi doublet).

-

Aromatic Region: The C=C and C=N stretching vibrations of the aromatic rings appear in the fingerprint region and confirm the presence of the pyrazole and phenyl moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a brominated compound, the isotopic pattern of bromine is a key diagnostic feature.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Loss of CO: A common fragmentation pathway for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), leading to a significant [M-28]⁺ peak.

-

Loss of Br: Fragmentation involving the loss of the bromine atom will also be observed.

-

Other Fragments: Fragmentation of the pyrazole and phenyl rings will lead to a series of smaller fragment ions.

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for the spectral analysis of brominated phenylpyrazole aldehydes, using the well-characterized 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a guiding example. The principles of NMR, IR, and MS discussed herein are directly applicable to the structural elucidation of the target molecule, this compound. Researchers who synthesize this compound can use this guide to predict, analyze, and interpret their spectral data with a high degree of confidence. The continued exploration of this class of molecules is expected to yield novel compounds with significant potential in various fields of science and technology.

References

-

Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. [Link]

-

Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]

-

SpectraBase. (n.d.). 1-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. In SpectraBase. [Link]

- Jadhav, S. D., et al. (2011). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4901-4905.

- Shaikh, J. I., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- Prasath, R., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- Al-Amiery, A. A., et al. (2014). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Journal of Chemistry, 2014, 1-8.

- Eglė, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

- Kadhim, M. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-11.

- Žukauskaitė, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747.

- Abdel-Wahab, B. F., et al. (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 20(8), 14837-14854.

-

SpectraBase. (n.d.). 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. In SpectraBase. [Link]

- Žukauskaitė, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747.

- Živilė, J., et al. (2012). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molecules, 17(7), 8496-8507.

Sources

Navigating the Solubility Landscape of 1-(2-Bromophenyl)pyrazole-4-carbaldehyde: A Technical Guide for Researchers

Introduction: The Emerging Significance of Substituted Pyrazoles

Within the expansive field of medicinal chemistry and materials science, pyrazole derivatives stand out as a class of heterocyclic compounds with remarkable versatility and a broad spectrum of biological activities.[1][2] Their utility as scaffolds in the design of novel therapeutic agents—ranging from anti-inflammatory to anticancer drugs—is well-documented.[3] 1-(2-Bromophenyl)pyrazole-4-carbaldehyde, a specific derivative, presents a unique combination of a bulky, hydrophobic bromophenyl group, a polar pyrazole ring, and a reactive carbaldehyde moiety. This distinct structural architecture dictates its physicochemical properties, with solubility being a critical parameter that governs its behavior in biological systems and its viability in various experimental and industrial applications.

This in-depth technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from analogous structures and fundamental chemical principles to predict its solubility. Furthermore, it offers a detailed, field-proven protocol for the systematic determination of its solubility, empowering researchers to generate reliable and reproducible data.

Structural Analysis and Theoretical Solubility Profile

The solubility of an organic compound is fundamentally governed by its molecular structure, including the presence of polar and non-polar functional groups, molecular weight, and crystal lattice energy. The structure of this compound, shown below, provides critical insights into its expected solubility.

Chemical Structure:

(Note: This is a SMILES representation of the chemical structure)

The key structural features influencing its solubility are:

-

The Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms, rendering it capable of acting as a hydrogen bond acceptor.[4] The pyrazole nucleus itself contributes a degree of polarity to the molecule.

-

The 2-Bromophenyl Group: The phenyl ring is inherently non-polar and hydrophobic. The presence of a bromine atom further increases the molecular weight and introduces a degree of polarity due to the electronegativity of bromine, although the overall effect is an increase in hydrophobicity. The ortho-position of the bromine atom may also induce steric hindrance, potentially affecting intermolecular interactions.

-

The Carbaldehyde Group: The aldehyde functional group (-CHO) is polar and can act as a hydrogen bond acceptor through its oxygen atom.[5][6] This group enhances the potential for interaction with polar solvents.

Based on these structural components, a qualitative prediction of the solubility of this compound in various solvents can be made.

Expected Solubility in Common Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction.

-

Water (Polar, Protic): Due to the large, non-polar bromophenyl group, the overall molecule is expected to have low water solubility. While the pyrazole and carbaldehyde moieties can engage in hydrogen bonding with water, the hydrophobic character of the bromophenyl ring is likely to dominate.[7][8]

-

Alcohols (e.g., Methanol, Ethanol; Polar, Protic): Solubility is expected to be higher in alcohols compared to water. The alkyl chains of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl groups can form hydrogen bonds with the nitrogen atoms of the pyrazole ring and the oxygen of the carbaldehyde group.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform; Polar, Aprotic): Good solubility is anticipated in these solvents. Their polarity can interact with the polar functional groups of the molecule, and they are effective at solvating aromatic compounds.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran; Polar, Aprotic): Moderate to good solubility is expected. Ethers can act as hydrogen bond acceptors, interacting with any potential hydrogen bond donors on the solute, and their alkyl groups can solvate the non-polar regions.

-

Aromatic Solvents (e.g., Toluene, Benzene; Non-polar): The presence of the bromophenyl ring suggests that there will be favorable π-π stacking interactions with aromatic solvents, leading to good solubility.

-

Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane; Non-polar): Solubility is expected to be limited in these solvents. While the bromophenyl group has non-polar character, the polar pyrazole and carbaldehyde groups will hinder dissolution in highly non-polar environments.

-

Aqueous Acidic and Basic Solutions: The pyrazole ring is weakly basic and can be protonated by strong acids, potentially increasing solubility in acidic solutions.[2] However, the molecule lacks a strongly acidic proton, so a significant increase in solubility in basic solutions is not expected.

This theoretical analysis provides a foundational understanding of the compound's likely behavior. However, for drug development and scientific research, empirical determination of solubility is indispensable.

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to determine the qualitative and semi-quantitative solubility of this compound. This method is designed to be self-validating by employing a logical progression of solvents.

Materials and Reagents

-

This compound (solid)

-

Deionized water

-

Methanol

-

Ethanol

-

Dichloromethane

-

Chloroform

-

Diethyl ether

-

Tetrahydrofuran (THF)

-

Toluene

-

n-Hexane

-

5% (v/v) Hydrochloric Acid (HCl)

-

5% (w/v) Sodium Hydroxide (NaOH)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Experimental Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the qualitative solubility assessment.

Caption: A flowchart of the experimental workflow for determining the qualitative solubility of this compound.

Step-by-Step Methodology

Part 1: Qualitative Solubility in Aqueous and Reactive Solvents

The causality behind this initial screening is to quickly assess the compound's polarity and the presence of acidic or basic functional groups.

-

Preparation: Accurately weigh approximately 1-2 mg of this compound into a clean, dry test tube.

-

Water Solubility: Add 0.5 mL of deionized water to the test tube. Vortex the mixture vigorously for 30 seconds. Observe the sample against a dark background to determine if it has completely dissolved. If the compound dissolves, it is classified as water-soluble.

-

Acid Solubility: If the compound is insoluble in water, add 0.5 mL of 5% HCl to a fresh 1-2 mg sample. Vortex and observe. Dissolution indicates the presence of a basic functional group, likely the pyrazole nitrogen.

-

Base Solubility: If the compound is insoluble in water, add 0.5 mL of 5% NaOH to a fresh 1-2 mg sample. Vortex and observe. Dissolution would suggest the presence of an acidic proton, which is not strongly anticipated for this molecule but is a necessary confirmatory step.

Part 2: Qualitative Solubility in Organic Solvents

This part of the protocol systematically evaluates the compound's solubility in a range of common organic solvents with varying polarities.

-

Procedure: For each organic solvent to be tested (methanol, ethanol, dichloromethane, chloroform, diethyl ether, THF, toluene, and n-hexane), place 1-2 mg of the compound into a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the respective solvent to the test tube.

-

Mixing and Observation: Vortex the mixture for 30 seconds and observe for complete dissolution. Record the results as "soluble," "partially soluble," or "insoluble."

Part 3: Semi-Quantitative Solubility Determination (Optional but Recommended)

For applications requiring more precise solubility data, the following procedure can be employed for solvents in which the compound is found to be soluble.

-

Saturated Solution Preparation: Add a known excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Analysis: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or UV-Vis spectroscopy, against a standard curve.

Data Presentation: A Summary of Expected Solubility

The following table summarizes the predicted solubility of this compound based on the theoretical analysis. Researchers should use this as a guide and populate a similar table with their empirical findings.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The large, hydrophobic bromophenyl group outweighs the polar contributions of the pyrazole and carbaldehyde moieties. |

| Methanol/Ethanol | Moderate to High | The alcohol's ability to engage in hydrogen bonding and solvate non-polar regions facilitates dissolution. | |

| Polar Aprotic | Dichloromethane | High | Effective solvation of the aromatic rings and interaction with the polar functional groups. |

| Tetrahydrofuran (THF) | High | A good hydrogen bond acceptor that can solvate both polar and non-polar parts of the molecule. | |

| Non-polar Aromatic | Toluene | High | Favorable π-π stacking interactions between the solvent and the bromophenyl and pyrazole rings. |

| Non-polar Aliphatic | n-Hexane | Low | The significant polarity of the pyrazole and carbaldehyde groups prevents dissolution in a purely non-polar solvent. |

| Aqueous Acid | 5% HCl | Potentially higher than water | Protonation of the pyrazole nitrogen could form a more soluble salt. |

| Aqueous Base | 5% NaOH | Low | Lack of a readily ionizable acidic proton. |

Conclusion: Empowering Further Research

A thorough understanding of the solubility of this compound is paramount for its effective utilization in research and development. This guide has provided a robust theoretical framework for predicting its solubility based on its chemical structure and has detailed a comprehensive experimental protocol for its empirical determination. By following the methodologies outlined herein, researchers can confidently and accurately characterize this important molecule, thereby accelerating the pace of discovery in the synthesis of novel pharmaceuticals and advanced materials.

References

-

ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]

-

Solubility of Things. (n.d.). Bromine. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-